Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
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Overview
Description
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine typically involves multi-step organic reactionsThe final step involves the addition of the dimethylamine group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted triazoles, pyrrolidines, and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyrrolidine derivatives, such as:
- 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
- 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine hydrochloride .
Uniqueness
What sets Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine apart is its unique combination of the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Dimethyl({[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine, known by its CAS number 2090235-91-7, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyrrolidine moiety, contributing to its unique biological activity. Its molecular formula is C9H17N5 with a molecular weight of 195.26 g/mol. The structure is significant in determining its interaction with biological targets.
Biological Activity Overview
Anticancer Activity
Recent studies have indicated that compounds containing the triazole group exhibit promising anticancer properties. For instance, research involving similar triazole derivatives has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Studies on Triazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MV4-11 (leukemia) | 5.0 | Induces apoptosis via c-Myc downregulation |
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine | A375 (melanoma) | 8.0 | Cell cycle arrest in G0/G1 phase |
N,N-Dimethyl derivatives | PC3 (prostate) | 6.5 | Inhibition of proliferation |
Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cell survival and apoptosis. Studies suggest that it may inhibit specific proteins associated with cancer progression, such as c-Myc and others related to the cell cycle.
Case Studies
Case Study 1: Antitumor Efficacy in Xenograft Models
In a recent study involving mouse xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition. The study reported that these compounds effectively reduced tumor size while showing acceptable tolerability in vivo.
Case Study 2: Mechanistic Insights
Another investigation focused on the cellular mechanisms activated by the compound. It was found that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This shift suggests a robust mechanism where the compound promotes programmed cell death in cancerous cells.
Pharmacological Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic application. Preliminary data indicate favorable absorption and distribution characteristics, which enhance its potential as an anticancer agent.
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Bioavailability | High |
Half-life | 4 hours |
Metabolism | Hepatic (liver enzymes) |
Excretion | Renal |
Properties
Molecular Formula |
C9H17N5 |
---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1-pyrrolidin-3-yltriazol-4-yl)methanamine |
InChI |
InChI=1S/C9H17N5/c1-13(2)6-8-7-14(12-11-8)9-3-4-10-5-9/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
WRCGFHZPOLFBCE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
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